6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method is the one-pot synthesis, which combines various reactants in a single reaction vessel to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the one-pot synthesis method. This includes optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent quality and high yield. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 6-Amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness: The uniqueness of 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of both ethoxy and hydroxy groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-16-10-13(8-9-15(16)26)17-14(11-22)20(23)28-21-18(17)19(24-25-21)12-6-4-3-5-7-12/h3-10,17,26H,2,23H2,1H3,(H,24,25) |
InChI Key |
JTFJZVAGCAHSDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)O |
Origin of Product |
United States |
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